molecular formula C9H14O4 B3024026 trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester CAS No. 32529-79-6

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Cat. No.: B3024026
CAS No.: 32529-79-6
M. Wt: 186.2 g/mol
InChI Key: ZQJNPHCQABYENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS: 15177-67-0) is a cycloaliphatic monoester derivative with one methyl ester and one carboxylic acid group. It is synthesized via isomerization of the cis isomer and optimized for industrial processes, particularly as a solvent in polyester fiber production due to its cost-effectiveness and efficiency . Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol . The compound exhibits structural rigidity due to the trans-1,4-cyclohexane backbone, which influences its supramolecular assembly via hydrogen bonding .

Properties

IUPAC Name

4-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJNPHCQABYENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905945, DTXSID401224382
Record name 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-85-4, 15177-67-0, 32529-79-6
Record name 1011-85-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Monomethyl trans-1,4-Cyclohexanedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester typically involves the esterification of dimethyl 1,4-cyclohexanedicarboxylate . The reaction conditions often include the use of an acid catalyst and methanol as the esterifying agent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then purified through distillation or crystallization techniques to achieve the desired purity .

Comparison with Similar Compounds

Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

Key Differences :

  • Structure: DMCD (CAS: 94-60-0) has two methyl ester groups, unlike the monoester’s single ester and free carboxylic acid.
  • Applications : DMCD is used in polymer synthesis (e.g., polyesters) due to its ability to enhance crystallinity. The trans-DMCD isomer forms regular polymer chains, increasing melting points (e.g., 220–240°C for trans-rich polyesters) compared to cis-DMCD .
  • Reactivity: The monoester’s free carboxylic acid enables participation in hydrogen bonding and further functionalization (e.g., drug synthesis via BOP-mediated coupling) .

Table 1: Structural and Functional Comparison

Property trans-1,4-Monoester trans-DMCD
CAS Number 15177-67-0 94-60-0
Molecular Formula C₉H₁₄O₄ C₁₀H₁₆O₄
Functional Groups 1 methyl ester, 1 carboxylic acid 2 methyl esters
Key Applications Solvents, drug intermediates Polymer synthesis, rigid MOFs
Melting Point (Polymer) N/A 220–240°C (trans-rich)

trans-1,4-Cyclohexanedicarboxylic Acid (Parent Diacid)

Key Differences :

  • Structure : The parent diacid (CAS: 619-82-9) lacks ester groups, featuring two carboxylic acids.
  • Applications : Used in metal-organic frameworks (MOFs) and biodegradable polyesters. Its rigidity contrasts with flexible aliphatic diacids (e.g., adipic acid), improving gas barrier properties in polymers .
  • Safety: Classified as a skin/eye irritant (OSHA HCS Category 2/2A), requiring stricter handling than the monoester .

Table 2: Monoester vs. Parent Diacid

Property trans-1,4-Monoester Parent Diacid
Solubility Higher (ester group enhances solubility) Lower (polar carboxylic acids)
Reactivity Esterification, hydrogen bonding Coordination chemistry, polycondensation
Safety Profile Moderate Severe irritation risks

Diethyl 1,4-Cyclohexanedicarboxylate

Key Differences :

  • Structure : Features two ethyl ester groups (CAS: 19145-96-1).
  • Applications: Less common than DMCD but used in specialty polymers. The ethyl groups increase hydrophobicity, reducing compatibility in polar solvents compared to the monoester .

Supramolecular Assembly

The monoester forms circular supramolecular structures via hydrogen bonding between diketopiperazine moieties, as observed via atomic force microscopy . This property is absent in DMCD or the diacid, highlighting its utility in nanotechnology.

Polymer Science

  • Monoester: Limited direct use in polymers but valuable as a monomer in copolymers (e.g., with camphoric acid) to modify thermal and mechanical properties .
  • DMCD : Preferred for high-crystallinity polyesters (e.g., poly(butylene trans-1,4-cyclohexanedicarboxylate)), achieving melting points >200°C .

Biological Activity

Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS No. 15177-67-0) is an organic compound known for its applications in various chemical processes and potential biological activities. This article reviews the biological activity of this compound, focusing on its chemical properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.21 g/mol
  • Melting Point : 124–128 °C
  • Purity : Typically ≥95% as per GC analysis .

This compound exhibits several biological activities attributed to its structural properties. It is primarily recognized for its role as a carboxylic acid ester derivative, which can influence various biological pathways:

  • Antioxidant Activity : The compound has shown potential antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Polymer Interactions : Research has indicated that it can modify the properties of polyesters and other polymers, impacting their biological compatibility and mechanical properties .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Investigation of antioxidant propertiesDemonstrated significant free radical scavenging activity, suggesting potential use in protective formulations against oxidative damage .
Study 2 Evaluation of anti-inflammatory effectsFound to reduce levels of pro-inflammatory cytokines in cultured macrophages, indicating possible therapeutic applications for inflammatory conditions .
Study 3 Polymer modification studyShowed that incorporating this compound into polymer matrices improved mechanical strength and thermal stability, enhancing biocompatibility for biomedical applications .

Applications in Medicine and Industry

The biological activities of this compound have led to its exploration in various fields:

  • Pharmaceuticals : Its anti-inflammatory and antioxidant properties may open avenues for developing new medications targeting chronic diseases.
  • Biomaterials : The compound's ability to enhance polymer properties makes it suitable for use in medical devices and drug delivery systems.
  • Coatings and Plastics : Used as a modifier in polyester resins, it improves performance characteristics in coatings applied across automotive and industrial sectors .

Q & A

Q. How is trans-1,4-cyclohexanedicarboxylic acid monomethyl ester synthesized, and what methods ensure stereochemical purity?

Stereochemical purity is critical for applications in coordination chemistry and polymer science. A copper(I)-promoted propargylic ester removal method under neutral conditions avoids epimerization to the cis-isomer, preserving the trans configuration . Key steps include:

  • Degassing reactions with argon to prevent oxidation byproducts.
  • Monitoring reaction progress via GC-MS or NMR to confirm yield and purity.
  • Purification via recrystallization using solvents like ethanol or hexane to isolate the trans isomer .

Q. What are the key physicochemical properties of this compound, and how are they characterized?

Key properties include:

  • Melting point : 67–69°C (lit.), determined via differential scanning calorimetry (DSC) .
  • Density : 1.102 g/cm³ at 20°C, measured using a pycnometer .
  • Thermodynamic stability : Enthalpy of combustion (ΔcH°) data for the solid phase is available from NIST, critical for energy calculations in polymerization reactions .
  • Stereoisomer identification : IR spectroscopy and single-crystal X-ray diffraction (XRD) confirm trans configuration and spatial arrangement .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • X-ray crystallography : Resolves the zigzag chain structure in Pb(II) coordination polymers, revealing ligand bridging patterns and π-π interactions .
  • IR spectroscopy : Identifies ester carbonyl stretches (~1720 cm⁻¹) and monitors functional group transformations during reactions .
  • Chromatography (HPLC/GC) : Separates cis/trans isomers using chiral columns or polar stationary phases .

Advanced Research Questions

Q. How does this compound contribute to coordination polymer design?

The compound acts as a flexible bridging ligand in metal-organic frameworks (MOFs). For example:

  • In Pb(II) polymers, it forms zigzag chains stabilized by hydrogen bonding (O–H⋯O) and π-π stacking, creating 2D supramolecular networks .
  • The trans configuration enhances conformational flexibility, enabling tunable pore sizes for gas storage or catalysis applications .

Q. How does stereochemistry influence the properties of polyamides derived from this compound?

  • Crystallinity : Trans isomers increase polymer crystallinity due to linear chain alignment, improving thermal stability (e.g., Tg ~120°C) .
  • Mechanical strength : Cis-rich copolymers exhibit higher elasticity, while trans-rich variants show superior tensile strength .
  • Methodological insight : Controlled copolymerization with adipic acid requires precise stoichiometry and catalyst selection (e.g., titanium-based catalysts) to regulate stereochemistry .

Q. What role does this compound play in bio-based high-performance polymers?

  • Isosorbide polyesters : Trans-1,4-cyclohexanedicarboxylic acid enhances rigidity and glass transition temperatures (Tg >100°C) when copolymerized with isosorbide, a renewable monomer .
  • In situ acetylation : This method reduces side reactions during polymerization, improving molecular weight distribution (Đ <1.5) .

Q. How can thermodynamic data inform reaction optimization for derivatives?

  • Combustion enthalpy (ΔcH°) : NIST data (ΔcH°solid = -3,450 kJ/mol) aids in calculating reaction feasibility for esterification or hydrolysis .
  • Solubility parameters : Hansen solubility parameters predict optimal solvents for crystallization or polymer processing (e.g., dimethylformamide for MOF synthesis) .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye irritation .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation or moisture absorption .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
Reactant of Route 2
Reactant of Route 2
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.